molecular formula C20H17NO2S B2967228 N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(thiophen-3-yl)benzamide CAS No. 2176338-63-7

N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(thiophen-3-yl)benzamide

Cat. No.: B2967228
CAS No.: 2176338-63-7
M. Wt: 335.42
InChI Key: UWPKTQVHMLFYTJ-UHFFFAOYSA-N
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Description

N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(thiophen-3-yl)benzamide (CAS 2176338-63-7) is a synthetic compound with a molecular formula of C20H17NO2S and a molecular weight of 335.42 g/mol . This benzamide derivative is built on a privileged structural framework, incorporating both a 2,3-dihydrobenzofuran and a thiophene ring system. The 2,3-dihydrobenzofuran scaffold is recognized as a significant structural motif in medicinal chemistry, present in a diverse range of biologically active natural products and synthetic compounds with reported pharmaceutical applications . This structural feature makes the compound a valuable intermediate for probing structure-activity relationships. Researchers can utilize this compound as a key building block for constructing more complex molecular architectures. It serves as a core template for designing and synthesizing novel compounds for screening in various biological assays. The presence of the benzamide group and heterocyclic systems (dihydrobenzofuran and thiophene) suggests potential for interaction with various enzymatic targets . This reagent is provided for research purposes such as hit-to-lead optimization studies, exploration of new chemical space in drug discovery, and as a standard in analytical method development. This product is intended for research use only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2S/c22-20(15-7-5-14(6-8-15)16-9-10-24-13-16)21-11-17-12-23-19-4-2-1-3-18(17)19/h1-10,13,17H,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPKTQVHMLFYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using palladium catalysts.

    Formation of the Benzamide Group: The final step involves the reaction of the intermediate with benzoyl chloride or a similar reagent to form the benzamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the benzofuran and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(thiophen-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism by which N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(thiophen-3-yl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name / Feature Core Heterocycle Substituents on Benzamide Key Functional Groups Synthesis Highlights Spectral Data (IR/NMR)
Target Compound 2,3-Dihydrobenzofuran 4-(Thiophen-3-yl) Amide, Thiophene Likely via alkylation/hydrazide routes (inferred) Not reported in evidence (inferred C=O ~1680 cm⁻¹)
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide 2,3-Dihydrothiazole 4-Methyl, 2-methoxyphenyl Amide, Thiazole Cyclocondensation, X-ray crystallography C=O: 1675 cm⁻¹; C-S: 1245 cm⁻¹
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole 4-(Sulfonylphenyl), 2,4-difluorophenyl C=S, NH Hydrazinecarbothioamide cyclization C=S: 1247–1255 cm⁻¹; NH: 3278–3414 cm⁻¹
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide 2,3-Dihydrothienylidene 4-Fluoro, 2-fluorophenyl Amide, Thiophene Halogenation, cyclization C-F: 1220 cm⁻¹; C=O: 1682 cm⁻¹
Key Differences and Implications

Substituent Effects :

  • The thiophen-3-yl group in the target compound offers a planar, electron-rich aromatic system, contrasting with electron-withdrawing groups like sulfonyl or fluorine in analogs . This may influence solubility and receptor binding profiles.
  • Fluorine substituents (e.g., in ) enhance metabolic stability and bioavailability but reduce electronic delocalization compared to thiophene .

Synthesis and Stability :

  • Compounds with triazole-thione backbones () exhibit tautomerism (thione vs. thiol), which is absent in the target compound’s rigid dihydrobenzofuran system. This impacts reactivity and stability .
  • S-Alkylation in ’s synthesis contrasts with the inferred N-alkylation required for the target compound’s dihydrobenzofuran linkage, highlighting divergent regioselectivity challenges .

Spectroscopic Signatures :

  • The absence of a C=S band (~1250 cm⁻¹) in the target compound distinguishes it from triazole-thiones , while its amide C=O stretch (~1680 cm⁻¹, inferred) aligns with benzamide derivatives in and .
  • Fluorine substituents in analogs produce distinct ¹⁹F-NMR signals and IR C-F stretches (~1220 cm⁻¹), absent in the thiophene-containing target compound .

Biological Activity

N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(thiophen-3-yl)benzamide is a compound of increasing interest due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzamide core substituted with a thiophene and a dihydrobenzofuran moiety. This structural diversity is believed to contribute to its biological activity.

Biological Activity Overview

This compound has been investigated for several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Its mechanism appears to involve the induction of apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro and in vivo, potentially through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : Research indicates that it may possess antimicrobial activity against certain bacterial strains.

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Key Enzymes : The compound may act as an inhibitor of enzymes involved in cancer cell metabolism and inflammatory pathways.
  • Modulation of Signaling Pathways : It appears to influence several signaling pathways, including those related to apoptosis and inflammation.

Summary of Biological Activities

Activity TypeObserved EffectReference Source
AnticancerInduces apoptosis
Anti-inflammatoryReduces cytokine levels
AntimicrobialInhibits bacterial growth

Case Studies

  • Anticancer Study : A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM). The study reported that the compound induced apoptosis through caspase activation.
  • Anti-inflammatory Research : In an animal model of arthritis, administration of this compound led to a marked decrease in paw swelling and reduced levels of inflammatory markers (TNF-alpha and IL-6). These findings suggest its potential as an anti-inflammatory agent.
  • Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition with minimum inhibitory concentration (MIC) values of 25 µg/mL and 30 µg/mL respectively.

Q & A

Q. What mass spectrometry techniques are best for characterizing trace degradation products?

  • Methodological Answer :
  • High-resolution MS (HRMS) : Employ Q-TOF or Orbitrap instruments to identify degradation fragments (e.g., hydrolyzed amide bonds).
  • Forced degradation : Expose the compound to heat, light, or acidic conditions to simulate stability challenges .

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